3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-21-16(23)18(19-17(21)24)9-11-20(12-10-18)15(22)13(2)25-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXUESAGMHTREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the phenoxypropanoyl group: This step involves the acylation of the spirocyclic core with 2-phenoxypropanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles replace the phenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Pharmacological Applications
-
Prolyl Hydroxylase Inhibition :
- The compound has been identified as a potent inhibitor of prolyl hydroxylases (PHDs), enzymes that regulate the stability of hypoxia-inducible factors (HIFs) involved in the response to low oxygen levels. Inhibition of PHDs can lead to increased levels of erythropoietin (EPO), making it a candidate for treating anemia and other conditions related to oxygen deficiency .
-
Anticancer Activity :
- Research indicates that derivatives of triazaspiro[4.5]decane compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of tumor growth . The specific structure of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione enhances its efficacy against certain cancer types.
- Neuroprotective Effects :
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity. The introduction of different substituents on the triazaspiro framework can lead to variations in biological activity and selectivity for target enzymes.
Case Studies
- Efficacy in Anemia Treatment :
- Cancer Cell Line Studies :
Mechanism of Action
The mechanism of action of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in biological systems. It may act by:
Binding to receptors: The compound can bind to specific receptors in the body, modulating their activity.
Inhibiting enzymes: It may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Modulating ion channels: The compound can affect ion channels, influencing cellular signaling and function.
Comparison with Similar Compounds
The pharmacological and structural properties of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be contextualized against analogous derivatives, as outlined below:
Structural Variations and Activity Trends
Key Substituents and Their Impact :
- Chelating Groups: The parent compound 1,3,8-triazaspiro[4.5]decane-2,4-dione (11) with a 3-methylpyridine group showed potent PHD2 inhibition (IC₅₀ < 100 nM). Derivatives with N-methyl imidazole (14) or imidazole (15) at the 8-position retained or improved activity, highlighting the necessity of metal-chelating moieties for binding Fe(II) in PHD2 . In contrast, thiophene (12) and phenol (13) derivatives were inactive due to inadequate chelation capacity .
- Rigidity of the Core :
Substituent-Specific Comparisons
- 8-(3,4,5-Trimethoxybenzoyl) derivative (): The bulky trimethoxybenzoyl group may enhance binding through π-π interactions but could introduce steric hindrance, affecting bioavailability .
- 3-Position Modifications: 3-Isopropyl derivative (): Increased steric bulk at the 3-position could reduce enzymatic access but improve pharmacokinetic stability . 3-(2-Phenoxyethyl) derivative (): Dual substitution at 3- and 8-positions (e.g., 423.5 MW) may enhance target engagement but raise challenges in drug-likeness (e.g., solubility) .
Pharmacological and Physicochemical Data
*Estimated based on molecular formula.
Key Findings from SAR Studies
- Chellation is Essential : Active derivatives (e.g., 11, 14, 15) require substituents capable of coordinating Fe(II) in PHD2’s active site .
- Rigid Linkers Enhance Activity: Flexible or non-rigid cores (e.g., imidazole-2,4-dione) disrupt binding .
- Balanced Lipophilicity : While lipophilic groups (e.g., benzyl) improve membrane permeability, excessive hydrophobicity may compromise solubility .
Biological Activity
The compound 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of compounds known as spirohydantoins, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- C : 24
- H : 27
- N : 3
- O : 2
2D Structure
2D Structure
Research indicates that spirohydantoins, including this compound, act primarily as prolyl hydroxylase domain (PHD) inhibitors . These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are essential for cellular responses to oxygen levels. By inhibiting PHDs, these compounds can enhance erythropoietin (EPO) production, potentially providing therapeutic benefits in conditions such as anemia .
Pharmacological Properties
- Erythropoietin Upregulation : The compound has been shown to significantly increase EPO levels in vivo, which is beneficial for treating anemia.
- Short-acting Inhibition : It exhibits a short half-life and rapid onset of action, making it suitable for acute treatment scenarios.
- Minimal Side Effects : The design of this compound aims to minimize off-target effects, particularly avoiding cardiac toxicity associated with hERG channel inhibition .
Case Studies and Research Findings
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the efficacy of spirohydantoins as PHD inhibitors. The research involved high-throughput screening techniques that optimized the structure-activity relationship (SAR) of these compounds, leading to the identification of derivatives with improved pharmacokinetic profiles .
Anemia Treatment
The primary application of this compound is in the treatment of anemia through EPO modulation. Its ability to stimulate erythropoiesis makes it a candidate for further clinical development.
Cancer Therapy
Given its mechanism of action involving HIF regulation, there is potential for this compound to be explored in cancer therapies where hypoxia plays a critical role in tumor progression and metastasis.
Q & A
Basic Research Questions
Q. How can synthetic routes for 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione be optimized to improve yield and purity?
- Methodological Answer :
- Stepwise Synthesis : Begin with a triazaspiro core (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-dione) and introduce substituents via nucleophilic acyl substitution or coupling reactions. For example, attach the 2-phenoxypropanoyl group using a coupling agent like DCC or EDCI in anhydrous DMF .
- Condition Optimization : Vary temperature (40–80°C), solvent (DMF, THF), and catalysts (e.g., DMAP). Monitor reaction progress via TLC or HPLC. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
- Microwave Assistance : Reduce reaction times and improve regioselectivity using microwave irradiation (e.g., 100–150 W, 80–120°C) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm spirocyclic structure and substituent positions. For example, the spiro carbon (C-5) typically appears at ~95–100 ppm in C NMR .
- X-ray Crystallography : Resolve absolute configuration and confirm spiro junction geometry. Similar triazaspiro compounds exhibit dihedral angles of 85–95° between fused rings .
- Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H] at m/z 414.18 for CHNO) .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Enzymatic Assays : Test inhibition of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3) using ELISA-based detection of HIF-1α stabilization in HEK293T cells .
- Receptor Binding : Screen for δ-opioid receptor agonism via competitive binding assays with H-DAMGO in CHO-K1 membranes .
- Cytotoxicity Profiling : Use MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance biological potency?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified acyl groups (e.g., replacing phenoxypropanoyl with trifluoromethylbenzoyl) and compare IC values in enzymatic assays .
- High-Throughput Experimentation (HTE) : Use automated platforms to test >100 variants under diverse conditions (pH, solvents) for PHD inhibition .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., dione oxygen) and hydrophobic interactions using Schrödinger’s Phase .
Q. What in vivo models are appropriate for evaluating therapeutic efficacy?
- Methodological Answer :
- Anemia Models : Administer compound (10–50 mg/kg, oral) in phenylhydrazine-induced anemic rats and measure serum erythropoietin (EPO) levels via ELISA .
- Neuropathic Pain Models : Test antinociceptive effects in murine chronic constriction injury (CCI) models using von Frey filaments. Compare to gabapentin .
- Pharmacokinetics : Assess bioavailability (IV vs. oral) in Sprague-Dawley rats with LC-MS/MS quantification of plasma concentrations .
Q. How can conflicting data on biological activity between studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate assays in standardized conditions (e.g., 37°C, 5% CO) using identical cell lines and reagent batches .
- Meta-Analysis : Pool data from independent studies (e.g., IC for PHD2 inhibition) and apply statistical models (ANOVA) to identify outliers .
- Substituent-Specific Effects : Compare trifluoromethyl vs. ethyl groups on spirocyclic cores; the former may enhance metabolic stability but reduce solubility .
Q. What computational methods are effective for predicting off-target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against hERG channels. Acidic substituents (e.g., carboxylates) reduce hERG binding by 70% .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., δ-opioid receptor) for 100 ns to assess binding stability. RMSD <2.0 Å indicates robust interactions .
- QSAR Modeling : Train models with datasets from PubChem BioAssay (AID 1259351) to predict hepatotoxicity (e.g., ALT elevation) .
Q. What are the potential therapeutic applications beyond initial hypotheses?
- Methodological Answer :
- Myelostimulation : Test in cyclophosphamide-induced myelosuppressed mice; monitor white blood cell counts and bone marrow histology .
- Anticancer Adjuvants : Combine with cisplatin in xenograft models (e.g., A549 lung cancer) to assess synergy via Chou-Talalay analysis .
- Neuroprotection : Evaluate in MPTP-induced Parkinson’s models via tyrosine hydroxylase immunohistochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
